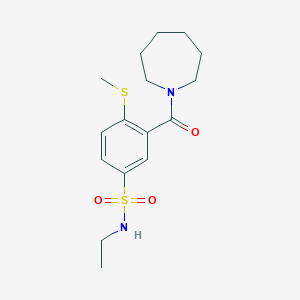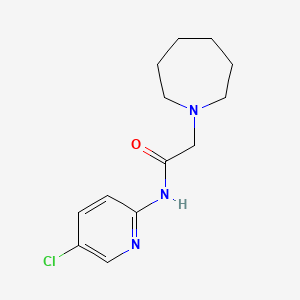![molecular formula C16H23N3OS B4595039 1-(3,5-Dimethylphenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea](/img/structure/B4595039.png)
1-(3,5-Dimethylphenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea
Descripción general
Descripción
1-(3,5-Dimethylphenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea is a useful research compound. Its molecular formula is C16H23N3OS and its molecular weight is 305.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3,5-dimethylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea is 305.15618354 g/mol and the complexity rating of the compound is 365. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemosensors for Environmental and Biological Analysis
Thiourea derivatives are notably utilized in the development of chemosensors due to their unique ability to form hydrogen bonds and interact with various analytes. These compounds have been applied in sensitive and selective detection mechanisms for anions and neutral analytes across biological, environmental, and agricultural samples. Their functional groups enable them to act as excellent sensors for detecting pollutants and other substances, contributing significantly to environmental monitoring and safety assessments (Al-Saidi & Khan, 2022).
Medicinal Chemistry and Coordination Compounds
In the field of medicinal chemistry, thiourea derivatives have been explored for their potential in forming coordination compounds with metals such as copper (Cu), silver (Ag), and gold (Au). These compounds exhibit enhanced biological and medicinal properties, including antimicrobial and anticancer activities. The coordination with metals can significantly improve the biological efficacy of thiourea derivatives, showcasing their versatility in drug design and pharmaceutical research (Khan et al., 2020).
Supramolecular Chemistry
Thiourea derivatives play a critical role in the self-assembly of supramolecular structures, such as capsules and frameworks. These assemblies are of interest for their potential applications in drug delivery, molecular recognition, and catalysis. The inherent properties of thiourea derivatives, such as their ability to engage in hydrogen bonding, make them ideal candidates for constructing complex molecular architectures with specific functionalities (Ballester, 2011).
Environmental Science and Toxicology
In environmental science, the study of thiourea derivatives extends to assessing their ecological impacts, including their potential as endocrine disruptors. Research in this area focuses on understanding the fate, transport, and biological effects of these compounds in aquatic and terrestrial ecosystems. This knowledge is crucial for evaluating the risks associated with the widespread use of thiourea-based compounds in industry and agriculture (Kim & Choi, 2014).
Propiedades
IUPAC Name |
1-(3,5-dimethylphenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3OS/c1-12-9-13(2)11-14(10-12)18-16(21)17-6-4-8-19-7-3-5-15(19)20/h9-11H,3-8H2,1-2H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQMVFCWTRUBGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NCCCN2CCCC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)-N~2~-[4-(TRIFLUOROMETHYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4594963.png)
![3-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE](/img/structure/B4594971.png)
![6-{[4-Phenyl-3-(propoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B4594976.png)
![ETHYL 2-[(4-ISOPROPYLBENZOYL)AMINO]ACETATE](/img/structure/B4594978.png)
![N-[2-(4-methylphenoxy)ethyl]cyclohexanecarboxamide](/img/structure/B4594980.png)
![N~1~-(3-chloro-4-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4594986.png)



![{5-[(4-Ethylpiperazin-1-yl)sulfonyl]-2-methoxyphenyl}(piperidin-1-yl)methanone](/img/structure/B4595029.png)
![1-[5-[2-(4-Bromophenoxy)ethylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea](/img/structure/B4595036.png)
![3,5-DIMETHOXY-N~1~-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]BENZAMIDE](/img/structure/B4595053.png)
